molecular formula C15H16N6OS2 B2934953 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-63-6

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934953
CAS No.: 871323-63-6
M. Wt: 360.45
InChI Key: MBHOPIIMDVFUCD-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiadiazole ring, a triazole ring, and a carboxamide group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The thiadiazole and triazole intermediates are then coupled using appropriate reagents and conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(phenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its functional groups and the resulting chemical properties. This uniqueness allows it to participate in a wide range of chemical reactions and to exhibit diverse biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-4-23-15-19-18-14(24-15)16-13(22)12-10(3)21(20-17-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHOPIIMDVFUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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